molecular formula C17H15F3N2O B12482638 1-[2-(3-methylphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

1-[2-(3-methylphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12482638
M. Wt: 320.31 g/mol
InChI Key: YHOTTWLPZSWURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOLE is an organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a trifluoromethyl group and a 3-methylphenoxyethyl substituent on the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 3-methylphenol with 2-chloroethyl trifluoromethylbenzodiazole under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOLE is unique due to the presence of both the trifluoromethyl group and the 3-methylphenoxyethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F3N2O

Molecular Weight

320.31 g/mol

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C17H15F3N2O/c1-12-5-4-6-13(11-12)23-10-9-22-15-8-3-2-7-14(15)21-16(22)17(18,19)20/h2-8,11H,9-10H2,1H3

InChI Key

YHOTTWLPZSWURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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